

# Holmium-166: A Technical Guide to its Applications in Nuclear Medicine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Holmium-166**

Cat. No.: **B1195350**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Holmium-166** ( $^{166}\text{Ho}$ ) is a radionuclide with a compelling combination of therapeutic and diagnostic properties, positioning it as a significant agent in the field of nuclear medicine. Its powerful beta emission, coupled with gamma photons suitable for standard imaging techniques, allows for a "theranostic" approach—simultaneously treating and visualizing targeted tissues. This guide provides an in-depth overview of  $^{166}\text{Ho}$ 's physical characteristics, production, and its current and emerging applications, with a focus on liver-directed radioembolization, radiosynovectomy, and bone marrow ablation.

## Core Properties of Holmium-166

**Holmium-166** is an attractive isotope for radionuclide therapy due to its emission of high-energy beta particles, which are effective for causing localized cell death, and a gamma photon that enables imaging.<sup>[1]</sup> The stable isotope, Holmium-165, is also paramagnetic, allowing for visualization using Magnetic Resonance Imaging (MRI).<sup>[2][3]</sup>

| Property                              | Value                                          | Reference(s) |
|---------------------------------------|------------------------------------------------|--------------|
| Half-life (T <sub>1/2</sub> )         | 26.824 hours                                   | [4][5]       |
| Decay Mode                            | Beta ( $\beta^-$ ) emission                    | [4]          |
| Daughter Isotope                      | Erbium-166 ( <sup>166</sup> Er, stable)        | [2]          |
| Max. Beta Energy (E $\beta$ max)      | 1.854 MeV (50.0%), 1.77 MeV (48.7%)            | [3][6][7]    |
| Mean Beta Energy (E $\beta$ ,ave)     | 628 keV                                        | [8]          |
| Max. Tissue Penetration ( $\beta^-$ ) | ~8.7 mm                                        | [7]          |
| Principal Gamma Photon Energy         | 81 keV (80.5-81 keV reported)                  | [2][3][8]    |
| Gamma Photon Abundance                | ~6.7%                                          | [2][3][7]    |
| Imaging Modalities                    | SPECT/CT (gamma emission), MRI (paramagnetism) | [2][3][9]    |

## Production of Holmium-166

**Holmium-166** is primarily produced through neutron activation in a nuclear reactor.[2][7] The process is efficient and does not require complex chemical purification steps because the starting material, Holmium-165 (<sup>165</sup>Ho), is the only naturally occurring, stable isotope of holmium (100% natural abundance).[2][7]

The primary production route involves the  $^{165}\text{Ho}(n,\gamma)^{166}\text{Ho}$  reaction, where stable <sup>165</sup>Ho captures a neutron.[8] For medical applications like radioembolization, non-radioactive <sup>165</sup>Ho is first incorporated into poly(L-lactic acid) (PLLA) microspheres. These stable microspheres are then irradiated in a nuclear reactor to activate the holmium.[2][5][10]

[Click to download full resolution via product page](#)

**Fig. 1:** Production workflow for  $^{166}\text{Ho}$ -PLLA microspheres.

## Application 1: Radioembolization of Liver Tumors

Transarterial radioembolization (TARE), also known as selective internal radiation therapy (SIRT), is a primary application for  $^{166}\text{Ho}$ . It is used to treat unresectable primary and secondary liver malignancies.<sup>[11][12]</sup> The procedure involves injecting millions of tiny radioactive microspheres into the hepatic artery, which preferentially supply blood to tumors.<sup>[13]</sup> The microspheres become lodged in the small vessels within and around the tumor, delivering a high, localized dose of radiation.<sup>[2]</sup>

Commercially available  $^{166}\text{Ho}$  PLLA microspheres (QuiremSpheres®) have a mean diameter of 30  $\mu\text{m}$ .<sup>[3]</sup> A key advantage of  $^{166}\text{Ho}$ -TARE is the ability to use the same microspheres for both the pre-treatment planning (scout dose) and the therapeutic procedure, which can improve the

prediction of the actual dose distribution compared to using Technetium-99m macroaggregated albumin (<sup>99m</sup>Tc-MAA) as a surrogate.[11][12][14]

## Clinical Efficacy and Dosimetry Data

Clinical studies have demonstrated that <sup>166</sup>Ho-TARE is a safe and effective treatment for liver tumors.[11] A maximum tolerated dose of 60 Gy to the whole liver has been established in dose-escalation studies.[2][15] However, personalized dosimetry, aiming for higher tumor doses while sparing healthy tissue, is increasingly employed.[13][16]

| Parameter                           | Finding                                                     | Study Population                 | Reference(s)         |
|-------------------------------------|-------------------------------------------------------------|----------------------------------|----------------------|
| Disease Control Rate (DCR)          | 93% (mRECIST) at 3-month follow-up                          | Primary & Secondary Liver Tumors | <a href="#">[11]</a> |
| Overall Survival (OS)               | 12-month OS: 74%                                            | Primary & Secondary Liver Tumors | <a href="#">[11]</a> |
| Median OS: 14.9 months              | Hepatocellular Carcinoma (HCC)                              | <a href="#">[3]</a>              |                      |
| Median OS: 17.2 months              | HCC (with personalized dosimetry)                           | <a href="#">[16]</a>             |                      |
| Progression-Free Survival (PFS)     | Median PFS: 5.3 months                                      | HCC, mCRC, iCC                   | <a href="#">[12]</a> |
| Median overall PFS: 11.0 months     | HCC (with personalized dosimetry)                           | <a href="#">[16]</a>             |                      |
| Absorbed Dose (Tumor)               | Mean: 108.07 Gy                                             | Primary & Secondary Liver Tumors | <a href="#">[11]</a> |
| Median: 95.5 Gy                     | Hepatocellular Carcinoma                                    | <a href="#">[17]</a>             |                      |
| Absorbed Dose (Healthy Liver)       | Mean: 35.39 Gy                                              | Primary & Secondary Liver Tumors | <a href="#">[11]</a> |
| Median (target liver volume): 30 Gy | Hepatocellular Carcinoma                                    | <a href="#">[17]</a>             |                      |
| Toxicity                            | Treatment-related unacceptable toxicity in <10% of patients | Hepatocellular Carcinoma         | <a href="#">[3]</a>  |

mRECIST: modified Response Evaluation Criteria in Solid Tumors; mCRC: metastatic Colorectal Cancer; iCC: intrahepatic Cholangiocarcinoma.

# Experimental / Clinical Protocol: $^{166}\text{Ho}$ Radioembolization

The clinical workflow for  $^{166}\text{Ho}$  radioembolization is a multi-step process involving careful patient selection, planning, and execution.

- Patient Evaluation & Selection: Patients with unresectable liver malignancies are evaluated by a multidisciplinary tumor board. Eligibility criteria typically include adequate liver function and performance status.[16]
- Planning Angiography (Work-up):
  - A detailed angiography of the hepatic arteries is performed to map the vascular anatomy.
  - A "scout dose" is administered to predict the distribution of the therapeutic microspheres and to calculate the lung shunt fraction (the percentage of microspheres that travel to the lungs).
  - This can be a small activity of  $^{166}\text{Ho}$  microspheres (e.g., 250 MBq QuiremScout™) or the traditional  $^{99\text{m}}\text{Tc}$ -MAA.[2][9][18]
  - Post-administration SPECT/CT imaging is performed to visualize the scout dose distribution.[18] A lung shunt fraction >20% is often an exclusion criterion.[18]
- Dosimetry Planning: Based on the scout scan, a personalized treatment plan is created. The activity of the therapeutic dose is calculated to deliver a target absorbed dose (e.g., >150 Gy) to the tumor while keeping the dose to healthy liver tissue below toxicity thresholds (e.g., <60 Gy).[9][13]
- Therapeutic Administration:
  - The therapeutic dose of  $^{166}\text{Ho}$  microspheres (QuiremSpheres®) is administered via a microcatheter selectively placed in the hepatic artery supplying the tumor(s).[13][19]
  - The injection is performed according to a specific protocol, often involving alternating cycles of saline and the microsphere suspension to ensure even delivery.[20]

- Post-Treatment Imaging and Dosimetry:
  - Within a few days following the procedure, SPECT/CT and/or MRI scans are performed.[2]  
[18]
  - These images are used to confirm the actual distribution of the microspheres and perform in-vivo dosimetry, calculating the absorbed radiation dose delivered to the tumor and healthy liver tissue.[14][18][19]



[Click to download full resolution via product page](#)

**Fig. 2:** Generalized clinical workflow for  $^{166}\text{Ho}$ -TARE.

## Application 2: Radiosynovectomy for Arthritis

Radiosynovectomy (or synoviorthesis) is a minimally invasive procedure for treating chronic synovitis, a persistent inflammation of the synovial membrane common in conditions like rheumatoid arthritis and hemophilic arthropathy.[\[21\]](#) The treatment involves the intra-articular injection of a radioactive agent to destroy the inflamed synovial tissue through radiation.[\[22\]](#)

$^{166}\text{Ho}$  has been successfully formulated for this purpose, notably as  $^{166}\text{Ho}$ -chitosan complex.[\[21\]](#) The chitosan, a biological substance, helps to localize the radionuclide within the joint space, minimizing leakage.[\[21\]](#)

## Clinical Efficacy Data

Studies on  $^{166}\text{Ho}$ -chitosan for hemophilic arthropathy have shown significant reductions in bleeding frequency and the need for coagulation factor replacement, demonstrating it to be a safe and effective procedure.[\[21\]](#)[\[23\]](#)

| Parameter<br>(Hemophilic<br>Arthropathy) | Pre-Treatment<br>(per month) | Post-<br>Treatment (per<br>month) | P-value | Reference(s)                              |
|------------------------------------------|------------------------------|-----------------------------------|---------|-------------------------------------------|
| Bleeding<br>Frequency<br>(Elbow)         | 3.76 times                   | 0.47 times                        | < 0.05  | <a href="#">[21]</a> <a href="#">[23]</a> |
| Bleeding<br>Frequency<br>(Knee)          | 5.87 times                   | 1.12 times                        | < 0.05  | <a href="#">[21]</a> <a href="#">[23]</a> |
| Bleeding<br>Frequency<br>(Ankle)         | 3.62 times                   | 0.73 times                        | < 0.05  | <a href="#">[21]</a> <a href="#">[23]</a> |
| Coagulation<br>Factor Dose               | 2814.8 units                 | 779.3 units                       | < 0.001 | <a href="#">[21]</a> <a href="#">[23]</a> |

## Experimental / Clinical Protocol: $^{166}\text{Ho}$ Radiosynovectomy

- Patient Selection: Patients with chronic, treatment-resistant synovitis are selected.
- Radiopharmaceutical Preparation:  $^{166}\text{Ho}$  is complexed with chitosan (or other carriers like boro-macroaggregates).[21][22]
- Administration: The  $^{166}\text{Ho}$  complex is injected directly into the affected joint cavity (e.g., knee, elbow, ankle).[21] The administered activity depends on the size of the joint. For knees, activities around 972 MBq of  $^{166}\text{Ho}$ -boro-macroaggregates have been used.[22]
- Post-Injection Monitoring:
  - The joint is typically immobilized for a period (e.g., 3 days) to minimize leakage of the radiopharmaceutical.[22]
  - Scintigraphy is performed to confirm the homogenous distribution within the joint and to assess any leakage to regional lymph nodes.[22] Studies show leakage is typically insignificant (<1%).[22]
  - Blood radioactivity is measured to confirm low systemic exposure.[22]
- Follow-up: Therapeutic effects, such as pain reduction, joint motion, and swelling, are evaluated at subsequent follow-up appointments.[22][24]

## Application 3: Bone Marrow Ablation

Bone marrow ablation is a necessary preparatory regimen for patients with hematologic malignancies, such as multiple myeloma, undergoing bone marrow transplantation.[25][26] The goal is to eradicate the diseased marrow before transplanting healthy stem cells.[6]  $^{166}\text{Ho}$  complexed with bone-seeking chelating agents, such as DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid), has been developed for this purpose.[25][27]

When injected intravenously,  $^{166}\text{Ho}$ -DOTMP rapidly localizes to the skeleton, delivering a high radiation dose to the adjacent bone marrow while clearing quickly from the blood, which minimizes toxicity to other organs.[25][28]

## Clinical Efficacy and Dosimetry Data

Phase I clinical trials in multiple myeloma patients have shown that  $^{166}\text{Ho}$ -DOTMP can safely ablate bone marrow with minimal non-hematologic toxicity.[25][26]

| Parameter                   | Finding                                                                                                                            | Reference(s) |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Pharmacokinetics            | >50% of injected dose excreted in 2-3 hours; <2% in blood after 5 hours                                                            | [25][28]     |
| Bone Retention              | 26-33% of injected dose                                                                                                            | [26]         |
| Absorbed Dose (Bone Marrow) | Ranged from 7.9 Gy to 48 Gy in clinical trials                                                                                     | [25][26]     |
| Toxicity                    | All patients showed severe bone marrow toxicity (WBC < 1,000 cells/ $\mu\text{L}$ ); no other toxicity $\geq$ grade 2 was observed | [25]         |
| Ablation Efficacy           | Marrow ablation (WBC < 100 cells/ $\mu\text{L}$ ) was achieved in a subset of patients                                             | [25]         |

## Experimental / Clinical Protocol: $^{166}\text{Ho}$ -DOTMP for Marrow Ablation

- Radiopharmaceutical Preparation:  $^{166}\text{Ho}$  is produced via neutron activation of  $^{165}\text{Ho}_2\text{O}_3$ .[27] The resulting  $^{166}\text{HoCl}_3$  is then complexed with the DOTMP ligand under controlled pH conditions, achieving high radiochemical purity (>99%).[27][28]
- Diagnostic Phase:
  - Patients receive a low diagnostic dose (e.g., 30 mCi) of  $^{166}\text{Ho}$ -DOTMP.[26]
  - Serial whole-body gamma camera imaging is performed to determine the agent's pharmacokinetics, including skeletal uptake and blood clearance for that individual.[26]

- This data allows for patient-specific dosimetry calculations to determine the therapeutic activity required to deliver the prescribed radiation dose to the marrow.[25][26]
- Therapeutic Phase:
  - Based on the diagnostic study, a therapeutic dose of  $^{166}\text{Ho}$ -DOTMP (ranging from ~19 GBq to 78 GBq in trials) is administered intravenously.[25]
- Post-Ablation and Transplant:
  - Following marrow ablation, the patient receives the autologous or allogeneic bone marrow transplant.[6]
  - Patients are monitored for marrow reconstitution and toxicity.[25]



[Click to download full resolution via product page](#)

**Fig. 3:** General mechanism of <sup>166</sup>Ho-induced cell death.

## Conclusion

**Holmium-166** stands out as a versatile radionuclide with a robust profile for targeted therapy. Its application in liver cancer radioembolization is well-established, offering unique imaging and dosimetric advantages over other isotopes. Its use in radiosynovectomy and bone marrow ablation further demonstrates its potential across different clinical needs. The ability to image

<sup>166</sup>Ho with both SPECT and MRI facilitates personalized treatment planning and post-therapy verification, paving the way for more precise and effective radionuclide therapies. Continued research and clinical trials will further refine dosimetry, expand its applications, and solidify the role of **Holmium-166** in modern nuclear medicine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Holmium-166 Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Holmium-166 - isotopic data and properties [chemlin.org]
- 5. Holmium-166 radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiation Synovectomy: An Enticing Treatment Option for Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Individualised dosimetry for holmium-166 RE in patients with unresectable hepatocellular carcinoma; a multi-centre, interventional, non-randomised, non-comparative, open label, phase II study: RHEPaiR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Safety and efficacy of Holmium-166 selective internal radiotherapy of primary and secondary liver cancer confirmed by real-world data [frontiersin.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. researchgate.net [researchgate.net]
- 16. Clinical Results of Holmium-166 Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.eur.nl [pure.eur.nl]
- 18. Study Protocol: Adjuvant Holmium-166 Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. Radioisotope synoviorthesis with Holmium-166-chitosan complex in haemophilic arthropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.viamedica.pl [journals.viamedica.pl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics, dosimetry and toxicity of holmium-166-DOTMP for bone marrow ablation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phase I/II study of Holmium-166-DOTMP for bone marrow ablation in multiple myeloma prior to bone marrow transplantation (BMT) (Journal Article) | OSTI.GOV [osti.gov]
- 27. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Holmium-166: A Technical Guide to its Applications in Nuclear Medicine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195350#potential-applications-of-holmium-166-in-nuclear-medicine>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)